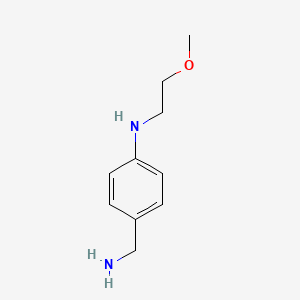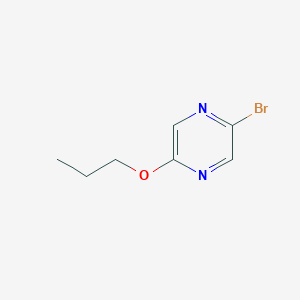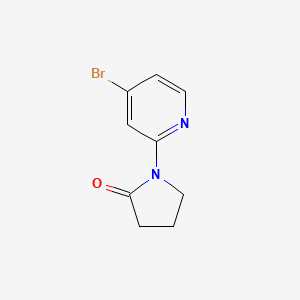
4-(aminomethyl)-N-(2-methoxyethyl)aniline
説明
4-(Aminomethyl)-N-(2-methoxyethyl)aniline, also known as 4-AMNE, is an aromatic amine that has been used in scientific research for a variety of purposes. It is a derivative of aniline and has a molecular weight of 191.25 g/mol. 4-AMNE is a colorless liquid that is slightly soluble in water and is usually used in aqueous solutions. It has been found to be a useful reagent in the synthesis of other compounds and can be used to produce a variety of compounds with different properties. In addition, 4-AMNE has been used in a variety of scientific research applications, including drug design, drug delivery, and biochemistry.
科学的研究の応用
Synthesis of Alpha-Aminophosphonate Derivatives
A study by Ying-zi Xu et al. (2006) developed a method for synthesizing various alpha-aminophosphonate derivatives by treating substituted benzaldehydes and aniline with bis(2-methoxyethyl)- or bis(2-ethoxyethyl) phosphite. These derivatives exhibited moderate to good antiviral activity, showcasing the potential of 4-(aminomethyl)-N-(2-methoxyethyl)aniline in medicinal chemistry and pharmaceutical research Ying-zi Xu et al., 2006.
Photochemical Charge Separation
Research by S. Greenfield et al. (1996) involved the development of intramolecular triads with linear, rod-like structures that undergo efficient two-step electron transfer. This study highlights the application of aniline derivatives, similar in structure to 4-(aminomethyl)-N-(2-methoxyethyl)aniline, in creating advanced materials for photochemical applications S. Greenfield et al., 1996.
Electrochemical and Electrochromic Behaviors
A study conducted by Li-Ting Huang et al. (2011) explored the electrochemical and electrochromic behaviors of ambipolar aromatic polyimides based on aniline derivatives. This research signifies the importance of aniline derivatives in developing materials with potential applications in electronic devices and smart windows Li-Ting Huang et al., 2011.
Antimicrobial Activity
O. M. Habib et al. (2013) synthesized novel quinazolinone derivatives by reacting a compound with primary aromatic amines, including aniline derivatives. These compounds were evaluated for their antimicrobial activity, demonstrating the role of 4-(aminomethyl)-N-(2-methoxyethyl)aniline derivatives in developing new antimicrobial agents O. M. Habib et al., 2013.
Corrosion Inhibition
Research on corrosion inhibition by F. Bentiss et al. (2009) investigated the performance of a compound on mild steel in hydrochloric acid medium, highlighting the potential use of aniline derivatives in corrosion control applications F. Bentiss et al., 2009.
作用機序
Target of Action
Anilines and their derivatives often interact with various enzymes and receptors in the body due to their aromatic ring structure .
Mode of Action
Anilines generally undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity .
Biochemical Pathways
Without specific studies on “4-(aminomethyl)-N-(2-methoxyethyl)aniline”, it’s difficult to determine the exact biochemical pathways it affects. Anilines are known to be involved in various biochemical pathways due to their ability to donate and accept protons .
Pharmacokinetics
Anilines are generally well absorbed in the body, widely distributed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Anilines and their derivatives can cause various effects depending on their specific chemical structure and the cells they interact with .
Action Environment
The action, efficacy, and stability of “4-(aminomethyl)-N-(2-methoxyethyl)aniline” can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals .
特性
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-7-6-12-10-4-2-9(8-11)3-5-10/h2-5,12H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWVYAKOXVAWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261294 | |
| Record name | 4-[(2-Methoxyethyl)amino]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-(2-methoxyethyl)aniline | |
CAS RN |
1221722-17-3 | |
| Record name | 4-[(2-Methoxyethyl)amino]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methoxyethyl)amino]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-N-(2-methoxyethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)


![[2,4'-Bipyridin]-4-amine](/img/structure/B1520222.png)



![3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1520227.png)





